Product packaging for 2,2-Dimethylthiirane(Cat. No.:CAS No. 3772-13-2)

2,2-Dimethylthiirane

Cat. No.: B1580642
CAS No.: 3772-13-2
M. Wt: 88.17 g/mol
InChI Key: HGJOFJDIHKHKAU-UHFFFAOYSA-N
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Description

Contextual Background of Thiirane (B1199164) Chemistry and Heterocyclic Compounds

Heterocyclic compounds are a broad and vital class of molecules that feature a cyclic structure with at least one atom other than carbon within the ring. testbook.com This "heteroatom," often nitrogen, oxygen, or sulfur, imparts unique chemical and physical properties to the molecule. testbook.com Thiiranes, also known as episulfides, are the sulfur analogues of epoxides and aziridines, characterized by a strained three-membered ring containing two carbon atoms and one sulfur atom. wikipedia.orgresearchgate.net This ring strain makes them reactive intermediates and valuable building blocks in organic synthesis. researchgate.netresearchgate.net

The chemistry of thiiranes is largely dictated by the susceptibility of the strained ring to undergo ring-opening reactions. researchgate.net These reactions can be initiated by nucleophiles or electrophiles, leading to a variety of sulfur-containing products. researchgate.net The regioselectivity of these ring-opening reactions in unsymmetrical thiiranes is a key aspect of their chemistry, often influenced by steric and electronic factors. researchgate.net

Significance of 2,2-Dimethylthiirane as a Benchmark and Monomer in Organic Synthesis

This compound, also known as isobutylene (B52900) sulfide (B99878), serves as a significant compound in the study of thiirane chemistry for several reasons. tcichemicals.comchemdad.com Its simple, symmetrical structure, with two methyl groups on one of the carbon atoms of the thiirane ring, provides a clear model for investigating the fundamental reactivity and properties of this class of compounds.

A primary area of its importance lies in its role as a monomer in polymerization reactions. surrey.ac.ukvot.pl Specifically, it undergoes ring-opening polymerization to form poly(this compound), a type of polythioether. surrey.ac.ukscispace.com This polymerization can be initiated by various means, including cationic and anionic initiators. surrey.ac.uklodz.pl The study of its polymerization behavior provides valuable insights into the mechanisms of ring-opening polymerizations of sulfur-containing heterocycles. vot.plmdpi.com

Furthermore, the aminolysis of polymers derived from monomers containing the this compound moiety has been shown to yield N-functional salicylamide (B354443) and this compound, confirming the presence of cleavable linkages within the polymer backbone. chemrxiv.org

Overview of Key Research Areas in this compound Studies

Research concerning this compound is multifaceted, primarily focusing on its synthesis, physical and chemical properties, and its behavior in polymerization reactions. One common synthetic route involves the reaction of 2,2-dimethyloxirane (B32121) (isobutylene oxide) with potassium thiocyanate. scispace.com

Key research areas include:

Synthesis and Characterization: Developing efficient methods for its preparation and thoroughly characterizing its physical and chemical properties. scispace.com

Polymerization: Investigating its cationic and anionic ring-opening polymerization to produce polythioethers. surrey.ac.ukvot.pllodz.pl This includes studying the kinetics and mechanisms of these polymerizations. tandfonline.com

Copolymerization: Exploring its copolymerization with other monomers, such as elemental sulfur, to create novel polysulfides with varying sulfur content. lodz.pldur.ac.ukmdpi.com

The physical and chemical properties of this compound are well-documented and essential for its application in research.

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C4H8S
Molecular Weight 88.17 g/mol nih.gov
Boiling Point 86 °C tcichemicals.comchemdad.com
Density 0.9 g/cm³ chemdad.com
Refractive Index 1.4620 to 1.4650 chemdad.com

| Flash Point | -3 °C tcichemicals.com |

This table presents a summary of key physical and chemical properties of this compound.

In the realm of polymerization, the cationic ring-opening polymerization of this compound is a significant area of study. surrey.ac.ukvot.pl This process allows for the synthesis of polythioethers with controlled structures. rsc.org

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
2,2-dimethyloxirane
N-functional salicylamide
Nitrogen
Oxygen
Poly(this compound)
Potassium thiocyanate

This table lists the chemical compounds referred to in the text.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8S B1580642 2,2-Dimethylthiirane CAS No. 3772-13-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethylthiirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H8S/c1-4(2)3-5-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJOFJDIHKHKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191151
Record name 2,2-Dimethylthiirane
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Molecular Weight

88.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3772-13-2
Record name 2,2-Dimethylthiirane
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Record name 2,2-Dimethylthiirane
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Record name 2,2-dimethylthiirane
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Synthetic Methodologies for 2,2 Dimethylthiirane

Direct Synthesis Routes and Reaction Optimization

The most prevalent direct synthesis of 2,2-Dimethylthiirane involves a chalcogen exchange reaction, starting from its oxygen analog, 2,2-dimethyloxirane (B32121) (also known as isobutylene (B52900) oxide). This method relies on treating the epoxide with a sulfur-donating reagent, which replaces the oxygen atom in the three-membered ring with a sulfur atom to form the thiirane (B1199164). nih.govgeorganics.sk

Optimization of this synthesis route focuses on improving reaction efficiency, yield, and environmental compatibility by modifying catalysts, solvents, and reaction conditions. Research has demonstrated that the reaction of epoxides with thiourea (B124793) can be effectively conducted in deep eutectic solvents (DES), such as a mixture of urea (B33335) and choline (B1196258) chloride, providing a straightforward and odorless method. organic-chemistry.org In other optimizations, solid acid catalysts like montmorillonite (B579905) K-10 have been used to facilitate the reaction between the oxirane and thiourea in an acetonitrile (B52724) solvent under reflux conditions. acs.org

The table below illustrates the optimization of the direct synthesis from 2,2-dimethyloxirane.

Sulfur SourceCatalyst/MediumSolventConditionsYield
ThioureaMontmorillonite K-10AcetonitrileRefluxHigh
ThioureaDeep Eutectic Solvent (DES)Urea-Choline ChlorideN/AHigh
Potassium ThiocyanateAqueousWaterN/AModerate

Formation through Complex Decomposition and Cleavage Reactions

Alternative synthetic strategies produce this compound from precursors that undergo significant structural rearrangement, decomposition, or cleavage.

Aminolysis-Induced Intramolecular Ether Cleavage

The synthesis of thiiranes from β-amino alcohols, such as 2-amino-2-methyl-1-propanol, represents a pathway analogous to an intramolecular cleavage process. While not a direct ether cleavage, this route involves the transformation of the amino alcohol into a cyclic intermediate that subsequently yields the thiirane.

One established method involves reacting the β-amino alcohol with carbon disulfide in the presence of a base. This reaction forms an intermediate dithiocarbamate (B8719985) salt, which upon acidification and heating, cyclizes to form a 1,3-thiazolidine-2-thione. This five-membered heterocyclic intermediate can then be decomposed under specific conditions to yield the target thiirane, this compound. This decomposition step effectively results in the cleavage of C-O and C-S bonds within the precursor to form the new C-S bonds of the thiirane ring.

Desulfurization of Sulfur-Containing Precursors

The formation of thiiranes via desulfurization involves the removal of one or more sulfur atoms from a larger, sulfur-rich precursor molecule. A notable example is the reaction between a thiocarbonyl compound and a diazo compound, which proceeds via a thiadiazoline intermediate. researchgate.net

In the context of this compound, this could theoretically involve the reaction of thioacetone (B1215245) (a highly reactive thioketone) with diazomethane. The initial [3+2] cycloaddition would form a 2,5-dihydro-1,3,4-thiadiazole derivative. This intermediate is often unstable and spontaneously eliminates nitrogen gas (N₂) to produce a transient thiocarbonyl ylide, which then undergoes a 4π-electrocyclization to form the stable three-membered thiirane ring. nih.gov

Another desulfurization approach starts with cyclic trithiocarbonates. These can be synthesized by the reaction of a thiirane with carbon disulfide (CS₂). acs.org While this is often a reaction of a thiirane, specially substituted trithiocarbonates can be designed to decompose or be desulfurized by reagents like triphenylphosphine (B44618) to yield the corresponding thiirane. The high stability of the triphenylphosphine sulfide (B99878) byproduct provides a strong thermodynamic driving force for the reaction.

The table below summarizes findings for these complex formation routes.

PrecursorKey ReagentsIntermediateProcess
2-amino-2-methyl-1-propanolCarbon Disulfide, Acid1,3-thiazolidine-2-thioneDecomposition
ThioacetoneDiazomethane1,3,4-thiadiazoleN₂ Extrusion & Cyclization
Cyclic TrithiocarbonateTriphenylphosphineN/ADesulfurization

Reaction Mechanisms and Reactivity Pathways of 2,2 Dimethylthiirane

Ring-Opening Reactions of the Thiirane (B1199164) Moiety

The high ring strain of the thiirane ring makes it susceptible to ring-opening reactions initiated by a wide range of reagents. These reactions are fundamental to the synthetic utility of 2,2-dimethylthiirane.

The reaction of this compound with nucleophiles is a cornerstone of its chemistry. Generally, these reactions proceed via an SN2 mechanism. Due to the steric hindrance imposed by the two methyl groups on one of the carbon atoms (C-2), nucleophilic attack predominantly occurs at the less substituted carbon atom (C-3). This regioselectivity is a classic example of steric control in the ring-opening of unsymmetrical thiiranes.

A computational study of the reaction between this compound and ammonia (B1221849) (NH3) supports this observation, showing a strong preference for nucleophilic attack at the C-3 position by a factor of 124. This high regioselectivity makes this compound a useful precursor for the synthesis of specific isomers of sulfur-containing compounds. For instance, its reaction with sodium hydrosulfide (B80085) (NaSH) involves the nucleophilic attack of the SH- ion at the least hindered carbon, forming a thiolate anion intermediate. Similarly, reactions with organolithium compounds like methyl-, butyl-, and phenyllithium (B1222949) result in the formation of the corresponding allyl sulfides.

The reaction with deactivated aromatic amines to produce 2-(arylamino)ethanethiols has also been achieved, further demonstrating the utility of this pathway. In some cases, the initial ring-opened product can undergo subsequent intramolecular reactions. For example, the reaction of this compound with ethyl acetoacetate (B1235776) yields a tautomeric mixture of 3-acetyl-5,5-dimethyl-2-oxothiophane and 3-(1-hydroxyethylene)-5,5-dimethyl-2-oxothiophane.

NucleophileProduct(s)Key FindingsReference
Ammonia (NH3)2-Amino-2-methyl-1-propanethiolComputational studies show a 124-fold preference for attack at the unsubstituted carbon (C-3).
Phenyllithium3-Methyl-3-phenylsulfanylbut-1-ene and 3-Methyl-1-phenylsulfanylbut-2-ene (from a related substituted thiirane)Reaction leads to the formation of allyl sulfides.
Sodium Hydrosulfide (NaSH)2-Methyl-2-propanethiolate anionAttack occurs at the least hindered carbon, leading to a thiolate anion intermediate.
Ethyl AcetoacetateTautomeric mixture of 3-acetyl-5,5-dimethyl-2-oxothiophane and 3-(1-hydroxyethylene)-5,5-dimethyl-2-oxothiophaneThe initial ring-opening is followed by an intramolecular cyclization.
Carbon Disulfide (with Triethylamine (B128534) catalyst)4,4-Dimethyl-1,3-dithiolane-2-thione (B14321187)The reaction occurs under pressure at 80–100°C.

The thiirane ring of this compound can also be activated by electrophiles. This activation can occur in two primary ways: coordination of a Lewis acid to the sulfur atom or direct attack by an electrophile on the sulfur atom.

In the presence of Lewis acids, the regioselectivity of nucleophilic ring-opening can be significantly influenced. Lewis acids like bismuth trichloride (B1173362) or ceric ammonium (B1175870) nitrate (B79036) can catalyze the ring-opening by coordinating to the sulfur atom, making the ring carbons more susceptible to nucleophilic attack. This activation facilitates reactions even with weak nucleophiles. For example, the ring-opening of this compound by deactivated aromatic amines is effectively catalyzed by Lewis acids to form precursors for 1,4-benzothiazines.

Direct attack on the sulfur atom by electrophiles such as sulfenyl halides leads to the formation of 2-chloroethyldisulfides. The reaction proceeds via an intermediate episulfonium ion. Similarly, reaction with sulfur dichloride or disulfur (B1233692) dichloride can produce more sulfur-rich compounds like tri- and tetra-sulfides.

While less common than ionic pathways, radical-mediated processes involving this compound have been identified. Notably, this compound is a product formed during the aminolysis of homopolymers derived from the thionolactone 3,3-dimethyl-2,3-dihydro-5H-benzo[e]dioxepine-5-thione (DBT). The formation of the thiirane in this context occurs through an intramolecular ether cleavage within the primary degradation product of the polymer.

This process highlights a reactivity pathway where a radical intermediate involving the structural backbone related to this compound leads to its formation. The stability of the tertiary alkyl open-ring radical derived from DBT is a key factor driving this ring-opening and subsequent formation of this compound. The radical ring-opening polymerization (rROP) of thionolactones represents a significant area where the chemistry of radical intermediates related to thiiranes is explored.

Desulfurization Processes and Product Formation

A significant aspect of this compound's reactivity is its desulfurization to form the corresponding alkene, 2-methylpropene (isobutylene). This reaction involves the extrusion of the sulfur atom and can be achieved using various catalytic systems and reagents.

Transition metals are effective catalysts for the desulfurization of thiiranes. A variety of metal complexes can facilitate this transformation, often with high stereospecificity. Rhodium(I) complexes, for instance, are known to catalyze the desulfurization of thiiranes stereospecifically.

Tungsten carbonyl complexes, such as W(CO)5(thiirane), have been shown to catalytically transform thiiranes. These complexes can decompose to yield sulfur and the corresponding olefin. Reductive desulfurization can also be accomplished using catalysts like Raney-nickel. Other transition metals reported for the desulfurization of various organosulfur compounds, which could be applicable to thiiranes, include platinum, nickel, ruthenium, and iridium.

Metal Catalyst SystemKey FeaturesReference
Rhodium(I) ComplexesPromotes stereospecific desulfurization.
Tungsten Carbonyls (e.g., W(CO)5)Catalyzes decomposition to olefin and sulfur. Can also lead to cyclic polydisulfides.
Raney-NickelUsed for reductive desulfurization.
Platinum or Nickel CatalystsEffective for desulfurization of various organosulfur substrates, often requiring Grignard reagents.

Desulfurization of this compound can also be induced by specific non-metallic reagents. A novel method involves nucle

Coordination Chemistry and Complexation Behavior of this compound

The coordination chemistry of this compound is characterized by its ability to interact with metal centers primarily through the sulfur atom, either as an intact ring or following a ring-opening reaction. These interactions lead to the formation of various organometallic complexes with distinct stabilities and reactivities.

Formation and Stability of Organometallic Complexes

The synthesis of organometallic complexes featuring this compound or its derivatives often involves the displacement of a more labile ligand from a metal precursor. For example, tungsten-thiirane complexes such as W(CO)₅(cis-SCHMeCHMe) are prepared from a tungsten precursor where a weakly bound ligand is substituted by the thiirane. acs.org

The stability of these complexes is a critical aspect of their chemistry. Organometallic complexes containing intact thiirane ligands are often found to be thermally sensitive. The tungsten pentacarbonyl complexes of dimethylthiirane, for instance, are reported to decompose slowly. acs.org This decomposition pathway typically involves the extrusion of the sulfur atom and the release of the corresponding olefin (in this case, isobutylene), highlighting the inherent strain of the three-membered ring which can be released upon thermal or photochemical stimulation.

The thermal stability of related sulfur-containing materials, such as polymers formed by the inverse vulcanization of sulfur with comonomers, shows decomposition temperatures typically above 200 °C. mdpi.com While not directly comparable to discrete molecular complexes, this indicates that the carbon-sulfur bonds within a polymeric network possess significant thermal stability.

Complex/SystemMethod of FormationStability/Decomposition PathwayReference
W(CO)₅(cis-SCHMeCHMe)Ligand substitution on a W(CO)₅ precursorDecomposes slowly to yield sulfur and butene acs.org
(MBPA)₂ZnReaction of this compound with 2-picolylamine to form MBPAH ligand, followed by complexation with zincStable complex formed after ring-opening of the thiirane researchgate.net
Polymeric sulfur materialsInverse vulcanization of elemental sulfur with comonomersThermally stable up to ~220 °C; decomposition involves breakdown of the sulfur network mdpi.com

Ligand Exchange Dynamics within Thiirane-Metal Complexes

While specific studies on the ligand exchange dynamics of this compound complexes are not extensively documented, the general principles of ligand substitution at transition metal centers provide a framework for understanding their potential behavior. libretexts.orgchemguide.co.uk Ligand exchange is a fundamental reaction in coordination chemistry where one ligand is replaced by another. libretexts.org

The mechanism of ligand exchange can be associative (A), dissociative (D), or interchange (I). The preferred pathway depends on factors such as the nature of the metal ion, the steric and electronic properties of the ligands (both the leaving and entering groups), and the solvent.

For a hypothetical complex such as [M(L)ₙ(this compound)], a ligand exchange reaction could proceed as follows:

[M(L)ₙ(this compound)] + L' → [M(L)ₙ(L')] + this compound

Given that the sulfur atom in a coordinated thiirane is a soft donor, it would be expected to be more readily replaced by other soft ligands. The process could be initiated by the dissociation of the thiirane ligand (a D mechanism), which would be favored if the M-S bond is relatively weak. Conversely, an incoming ligand L' could attack the metal center first to form a higher-coordinate intermediate (an A mechanism), which would be more likely for coordinatively unsaturated or sterically accessible metal centers.

Studies on ligand exchange in related systems, such as thiolate-protected gold nanoclusters, have shown that the gold-sulfur interface is dynamic, allowing for the displacement of bound thiolates by free thiols in solution. nih.govnih.gov These reactions often proceed through an associative mechanism. nih.gov This suggests that the sulfur-metal bond in a this compound complex could also be susceptible to exchange with other sulfur-based ligands or different nucleophiles. The exchangeability can be a powerful tool for modifying the properties of the complex post-synthesis. nih.govrsc.org

Isomerization and Rearrangement Pathways

This compound and its derivatives can undergo a variety of isomerization and rearrangement reactions, often catalyzed by metal complexes or initiated by nucleophiles, leading to structurally diverse products.

One of the key reaction pathways is metal-catalyzed isomerization. Tungsten pentacarbonyl thiirane complexes have been shown to be effective catalysts for the isomerization of substituted thiiranes. acs.org For example, complexes of cis- and trans-dimethylthiirane can catalyze the conversion between the two isomers. The proposed mechanism involves the backside attack of a free thiirane molecule onto a carbon atom of the coordinated thiirane ligand. This leads to the opening of the coordinated ring and the formation of a zwitterionic thiiranium/thiolato intermediate. Subsequent conformational changes and ring-closure can result in the formation of the isomerized thiirane. acs.org

Ring-opening rearrangements are also common, particularly when the thiirane is substituted with a reactive group. For example, 3-chloromethyl-2,2-dimethylthiirane reacts with phenyllithium to yield a mixture of rearranged allyl sulfides, namely 3-methyl-3-phenylsulfanylbut-1-ene and 3-methyl-1-phenylsulfanylbut-2-ene. researchgate.net This transformation involves nucleophilic attack by the phenyllithium, opening of the thiirane ring, and subsequent rearrangement to form the more stable allylic sulfide (B99878) structure.

Ring expansion is another important rearrangement pathway. In the presence of a base like sodium ethoxide, this compound can react with diethyl malonate. researchgate.net This reaction proceeds via nucleophilic attack of the malonate enolate on the thiirane, followed by intramolecular cyclization to yield ethyl 2-oxothiophane-3-carboxylate, a five-membered ring system. researchgate.net This demonstrates a synthetically useful method for converting a three-membered heterocycle into a larger one.

Furthermore, the formation of this compound itself can be the result of a rearrangement. In a study on the degradation of certain polymers, the aminolysis of a homopolymer derived from 3,3-dimethyl-2,3-dihydro-5H-benzo[e] acs.orgresearchgate.netdioxepine-5-thione (DBT) did not yield the expected linear product. Instead, it underwent an intramolecular ether cleavage that resulted in the formation of N-functional salicylamide (B354443) and this compound. chemrxiv.org

Reactant(s)Conditions/CatalystProduct(s)Reaction TypeReference
cis-DimethylthiiraneW(CO)₅(thiirane) complextrans-DimethylthiiraneIsomerization acs.org
3-Chloromethyl-2,2-dimethylthiirane + Phenyllithium-3-Methyl-3-phenylsulfanylbut-1-ene and 3-Methyl-1-phenylsulfanylbut-2-eneRing-opening rearrangement researchgate.net
This compound + Diethyl malonateSodium ethoxideEthyl 2-oxothiophane-3-carboxylateRing expansion researchgate.net
DBT HomopolymerAminolysisN-functional salicylamide and this compoundIntramolecular rearrangement/cleavage chemrxiv.org

Polymerization and Copolymerization Studies Involving 2,2 Dimethylthiirane

Copolymerization Strategies with 2,2-Dimethylthiirane

Copolymerization extends the range of properties achievable by incorporating other monomer units into the polymer backbone alongside this compound.

An important copolymerization strategy involves reacting this compound with elemental sulfur (S₈). researchgate.net This process is an efficient method for creating chemically stable poly(polysulfides) with a high sulfur content. mdpi.com

The anionic copolymerization, often initiated with sodium thiophenolate, results in true copolymers containing short polysulfide chains (Sₓ) interspersed with this compound units. researchgate.netacs.org This reaction can yield materials that approximate an alternating copolymer structure. dur.ac.uk The resulting copolymers can have a high molecular weight and exhibit elastomeric properties. mdpi.com

Table 1: Anionic Copolymerization of this compound (1) with Elemental Sulfur (2)
Monomer Feed Ratio (1:2)InitiatorResulting StructureKey Finding
VariesSodium ThiophenolateTrue copolymers with short polysulfide chainsFormation of copolymers, not just a mixture of homopolymers, was confirmed. researchgate.net
N/AAnionic InitiatorsApproximates an alternating copolymerThe process allows for the incorporation of elemental sulfur into a stable polymer chain. dur.ac.ukmdpi.com

While direct radical copolymerization of this compound is not the primary focus in recent literature, a significant strategy involves the radical ring-opening polymerization (rROP) of thionolactones with vinyl monomers. chemrxiv.org The degradation of the resulting copolymers can yield this compound, indicating the successful incorporation of a latent form of the thiirane (B1199164) into the polymer backbone. acs.orgchemrxiv.org

A key example is the copolymerization of the thionolactone 3,3-dimethyl-2,3-dihydro-5H-benzo[e] dur.ac.uksurrey.ac.ukdioxepine-5-thione (DBT) with monomers like styrene (B11656) and methacrylates. chemrxiv.orgacs.org The proposed mechanism is termed thiocarbonyl addition–ring-opening (TARO). chemrxiv.org In this process, a radical adds to the thiocarbonyl group, followed by irreversible ring-opening that incorporates a thioester linkage into the polymer backbone. chemrxiv.org The aminolysis of DBT homopolymers has been shown to produce this compound as a degradation product. acs.orgchemrxiv.orgresearchgate.net

Research into the copolymerization of DBT with styrene revealed that DBT was consumed much faster than styrene, indicating a higher reactivity under these free-radical conditions. acs.org

Table 2: Kinetic Data for Free-Radical Copolymerization of Styrene with DBT (a precursor to this compound units)
MonomerInitial Feed Ratio (mol %)Polymerization Time (h)Monomer Conversion (%)Observation
DBT9 mol % DBT5> 90%DBT consumption was significantly faster than styrene consumption in the copolymerization process. acs.org
Styrene~ 15%

This approach represents an innovative method for creating vinyl copolymers with degradable thioester linkages that can subsequently yield this compound. chemrxiv.orgsoton.ac.uk

Stereochemical Control in Thiirane Polymerization Processes

The stereochemistry of thiirane polymerization is a critical factor that dictates the properties of the resulting poly(thioether). While this compound itself is an achiral monomer due to the geminal substitution on one of its carbon atoms, the principles of stereochemical control observed in the polymerization of other substituted thiiranes provide a framework for understanding the potential microstructures of poly(this compound).

The ring-opening polymerization of thiiranes can proceed through different mechanisms, primarily anionic and cationic, each offering distinct possibilities for stereocontrol. The stereochemical outcome is largely influenced by the nature of the initiator or catalyst used and the reaction conditions.

In the case of chiral monosubstituted or disubstituted thiiranes, such as methylthiirane or cis/trans-2,3-dimethylthiirane (B14740758), the use of chiral initiators can lead to optically active polymers. This process, known as asymmetric enantiomer-differentiating polymerization, occurs when the initiator preferentially polymerizes one of the enantiomers from a racemic mixture. For instance, the polymerization of racemic trans-2,3-dimethylthiirane with an optically active initiator can result in the formation of a stereoregular but optically inactive polymer due to the inversion of configuration at the attacked carbon atom. iupac.orgrsc.orgresearchgate.net Conversely, the polymerization of the achiral meso-compound, cis-2,3-dimethylthiirane, with a chiral initiator can produce an optically active polymer, demonstrating that the initiator can direct the stereochemistry of the ring-opening. iupac.orgresearchgate.netresearchgate.net

For an achiral monomer like this compound, the primary stereochemical consideration is the regioselectivity of the ring-opening, which determines the polymer's microstructure in terms of head-to-tail, head-to-head, and tail-to-tail linkages. The ring-opening can occur at either the primary or the quaternary carbon atom of the thiirane ring.

The polymerization of this compound can be initiated by various catalysts, including anionic and cationic systems. The choice of initiator plays a pivotal role in the resulting polymer structure. For example, in the anionic copolymerization of elemental sulfur and this compound initiated by sodium thiophenolate, a specific ring-opening mechanism is implied, leading to a defined copolymer structure. researchgate.net

The table below summarizes the types of stereocontrol observed in the polymerization of substituted thiiranes, which can be extrapolated to understand the potential for microstructural control in poly(this compound).

Polymerization TypeMonomer ExampleInitiator/Catalyst TypeStereochemical Outcome
Asymmetric Enantiomer-DifferentiatingRacemic trans-2,3-dimethylthiiraneOptically ActiveStereoregular, optically inactive polymer
Asymmetric Chirogeniccis-2,3-dimethylthiirane (meso)Optically ActiveOptically active polymer
Anionic CopolymerizationThis compound and Elemental SulfurSodium ThiophenolateControlled copolymer microstructure

Structural and Mechanical Properties of Poly(this compound) and Copolymers

The structural and mechanical properties of polymers derived from this compound are of significant interest for various applications. While detailed data on the homopolymer of this compound is limited, studies on its copolymers, particularly with elemental sulfur, provide valuable insights into the material characteristics.

Copolymers of this compound and Elemental Sulfur:

An important area of research has been the anionic copolymerization of this compound with elemental sulfur (S₈). researchgate.netacs.org This process allows for the incorporation of a high content of sulfur into the polymer backbone, leading to materials with unique properties. The copolymerization is typically initiated by anionic species like sodium thiophenolate in a solvent such as benzene (B151609). researchgate.net

The resulting copolymers, poly(this compound-co-sulfur), exhibit properties that are dependent on the comonomer feed ratio. These materials are generally amorphous and can be classified as uncrosslinked thermoplastics. mdpi.com This amorphous nature is in contrast to the crystalline nature of some stereoregular poly(thiiranes). researchgate.net

Thermal Properties:

The thermal stability of these copolymers has been investigated using thermogravimetric analysis (TGA). Copolymers of sulfur with other vinyl monomers, which are analogous to those with this compound, show thermal resistance up to around 220 °C. mdpi.comresearchgate.net Above this temperature, significant weight loss occurs due to the decomposition of the sulfur segments. mdpi.comresearchgate.net

Differential scanning calorimetry (DSC) is used to determine the glass transition temperature (Tg) of these copolymers. For sulfur copolymers with 1,3-diisopropenylbenzene (B1663925) (DIB), the Tg can range from -14 °C to 28 °C, increasing with the content of the comonomer. ibs.re.kr In blends of sulfur-DIB copolymers with polybenzoxazines, two distinct Tgs were observed, indicating a phase-separated morphology. mdpi.com

The table below summarizes the thermal properties of sulfur-based copolymers, which can be considered indicative of the behavior of poly(this compound) copolymers.

Copolymer SystemPropertyValueReference
Sulfur-Divinylbenzene (pS-DVB)Thermal Resistance (TGA)Up to 220 °C mdpi.comresearchgate.net
Sulfur-1,3-Diisopropenylbenzene (pS-DIB)Glass Transition Temperature (Tg)-14 °C to 28 °C ibs.re.kr
pS-DIB / Polybenzoxazine BlendGlass Transition Temperatures (Tg)97 °C and 280 °C mdpi.com

Mechanical and Other Properties:

The mechanical properties of these sulfur-rich copolymers can be tailored by adjusting the comonomer content. For example, copolymers of sulfur with divinylbenzene (B73037) can range from plastomers with low elasticity to low-viscosity waxy materials. mdpi.comresearchgate.net Copolymers with 1,3-diisopropenylbenzene can behave as flexible thermoplastics or brittle thermosets depending on the DIB content. mdpi.comresearchgate.net Upon thermal treatment, some of these copolymers can form glassy thermosets, which strengthens the material. nih.gov

In terms of other properties, these sulfur copolymers are generally hydrophobic. mdpi.comresearchgate.net For instance, electrospun nanofibers of pure polybenzoxazine have a water contact angle of approximately 130°, which decreases upon blending with a sulfur-DIB copolymer, indicating an increase in hydrophilicity with the addition of the sulfur copolymer. mdpi.com

While the homopolymer of this compound is not extensively characterized in the literature, its formation as a degradation product from other polymers has been noted. chemrxiv.orgresearchgate.netsurrey.ac.uksoton.ac.uk This suggests that the poly(this compound) backbone is stable under certain conditions but can be cleaved to regenerate the monomer.

Spectroscopic Characterization and Structural Elucidation

Chiroptical Spectroscopy Applied to Thiirane (B1199164) Systems

Chiroptical spectroscopy is a category of spectroscopic methods that probe the differential interaction of chiral molecules with left and right circularly polarized light. bruker.com These techniques are indispensable for determining the absolute configuration and conformational details of chiral thiiranes. researchgate.net

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the electronic transitions within a chiral molecule. researchgate.netjasco-global.com For thiirane derivatives like dimethylthiirane, ECD spectra are crucial for stereochemical assignment.

Theoretical calculations are vital for interpreting experimental ECD spectra. Methods such as Time-Dependent Density Functional Theory (TD-DFT) and Coupled Cluster (CC) theory are employed to simulate ECD spectra. researchgate.net Studies on (R,R)-dimethylthiirane have utilized the algebraic diagrammatic construction (ADC) scheme, comparing results from ADC(2), ADC(3), CC2, and CCSD methods with experimental data. researchgate.net While DFT calculations can correctly predict the general structure of the ECD spectra, the transition energies may be shifted. researchgate.net In contrast, coupled cluster simulations for molecules like methylthiirane show excellent agreement with experimental gas-phase spectra in terms of transition positions, signs, and rotational strength magnitudes. researchgate.net The accuracy of these calculations is essential, as they enable the confident assignment of absolute configurations. aip.orgnih.gov

Table 1: Calculated Excitation Energies and Rotatory Strengths for (R,R)-Dimethylthiirane Data calculated using various theoretical methods with the d-aug-cc-pVDZ basis set. Rotatory strength (R) is given in 10⁻⁴⁰ cgs units (esu² cm² erg⁻¹).

StateADC(2) Energy (eV)ADC(2) Rotatory Strength (R)CC2 Energy (eV)CC2 Rotatory Strength (R)CCSD Energy (eV)CCSD Rotatory Strength (R)
1 6.081.836.221.546.932.50
2 6.64-8.006.69-7.227.37-8.08
3 7.03-0.167.15-0.157.82-0.10
4 7.220.447.250.367.860.35
5 7.271.057.340.887.971.01

This table was generated based on data presented in scientific literature. researchgate.net

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of light. jasco-global.comkud.ac.in It is fundamentally linked to ECD through the Kronig-Kramers relations. The ORD curve of a chiral molecule, particularly the sign changes near absorption bands (a phenomenon known as the Cotton effect), provides significant structural information. kud.ac.in

Predicting ORD spectra accurately via quantum mechanical methods has become a powerful tool for assigning absolute configurations. researchgate.net However, calculations for thiirane derivatives present challenges. For (S)-methylthiirane, coupled cluster ORD calculations correctly predict the sign of the rotation but can overestimate the magnitude at shorter wavelengths. researchgate.net DFT calculations have shown difficulties in reproducing the correct dispersion due to an early onset of the Cotton pole. researchgate.net The inclusion of temperature-dependent harmonic vibrational corrections can improve the agreement between theoretical and experimental results at certain wavelengths, but may worsen it at others, highlighting the complexity of accurately modeling these systems. researchgate.net

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized infrared light during vibrational transitions. bruker.comacs.org This technique provides detailed information about the stereochemistry of a molecule. researchgate.net VCD spectra are highly sensitive to the three-dimensional arrangement of atoms and are unique for each enantiomer. bruker.com

For thiirane derivatives, VCD has been successfully applied to determine absolute configurations by comparing experimental spectra with theoretical predictions. cdnsciencepub.com Studies on methylthiirane and dimethylthiiranes have shown that theoretical models, such as the Vibronic Coupling Theory (VCT), can effectively reproduce experimental VCD spectra. researchgate.netcdnsciencepub.com For (R)-2-methylthiirane, the VCD spectra in the mid-IR region show distinct positive and negative bands corresponding to various vibrational modes, which differ significantly from its oxygen analogue, methyloxirane. acs.org The dissymmetry ratio (g = ΔA/A), a measure of VCD intensity relative to IR intensity, can be quite large for certain bands in methylthiirane, approaching 1 × 10⁻³, which is larger than the typical value of ~10⁻⁵. acs.org

Table 2: Experimental IR and VCD Spectral Data for (R)-2-Methylthiirane Spectra recorded in 0.2 M/CCl₄ solution. acs.org

Spectral RegionWavenumber (cm⁻¹)IR Intensity (Relative)VCD Sign
Mid-IR ~1360MediumPositive
Mid-IR ~1050MediumNegative
CH-Stretching ~3000Strong-
First Overtone 5550-6250WeakPositive

This table was generated based on data presented in scientific literature. acs.org

Raman Optical Activity (ROA) is another form of vibrational optical activity that measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light. core.ac.uk ROA spectra provide a wealth of information about molecular structure and are particularly powerful for determining the absolute configuration of chiral molecules in solution. core.ac.uknih.gov Unlike ECD, ROA does not require a chromophore and probes the chirality of the entire molecular skeleton. core.ac.uk

Experimental and theoretical ROA studies have been successfully performed on thiirane derivatives. For (2R,3R)-2,3-dimethylthiirane, a comparison between the observed and predicted ROA signs in the 200-1500 cm⁻¹ region showed a high level of agreement, demonstrating the reliability of ROA for configurational assignment. nih.gov Theoretical analysis of the ROA spectra of (1R,2R)-trans-dimethyl-thiirane helps in the assignment of ROA bands and the characterization of vibrational modes. researchgate.net The robustness of certain ROA signals can be analyzed to provide clear insights into the relationship between the spectral features and the molecular structure. researchgate.netresearchgate.net

For molecules containing heavier atoms, relativistic effects can become significant and must be considered in quantum chemical calculations to achieve high accuracy. aip.org In the context of chiroptical spectroscopy, these effects can influence the calculated ECD and ORD spectra.

For the dimethylchalcogenirane series, which includes dimethyloxirane (X=O) and dimethylthiirane (X=S), relativistic effects on chiroptical properties have been systematically studied. aip.org While for lighter elements like sulfur in dimethylthiirane, non-relativistic and relativistic methods show good agreement, the differences become more pronounced for heavier chalcogens like Selenium (Se) and Tellurium (Te). aip.org Methodologies incorporating relativistic Hamiltonians, such as the 2-component (X2C) and 4-component Dirac-Coulomb (4c) approaches, have been developed for this purpose. aip.org The X2C approach has been shown to reproduce the results of the more computationally expensive 4c method with good accuracy and a significant reduction in computational time, making it a valuable tool for calculating chiroptical spectra in systems where relativistic effects are non-negligible. aip.org Accounting for relativistic effects is particularly crucial when investigating spectra across a broad energy range, from optical to X-ray wavelengths. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These spectra serve as a molecular fingerprint and are used for structural elucidation and functional group identification. ontosight.ai

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups and probe the vibrational modes of a molecule. The IR spectrum of 2,2-dimethylthiirane exhibits characteristic absorption bands corresponding to the vibrations of its constituent atoms and bonds. While a complete experimental vapor-phase IR spectrum is available, specific band assignments from detailed research studies are essential for a thorough analysis. nih.gov Key vibrational modes expected for this compound include C-H stretching of the methyl and methylene (B1212753) groups, C-S stretching of the thiirane ring, and various bending and deformation modes. The analysis of these bands helps in confirming the presence of the thiirane ring and the dimethyl substitution pattern. The comparison of experimental spectra with theoretical calculations can further refine the assignment of these vibrational modes. rsc.orgoup.com

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (Methyl/Methylene)Stretching2900-3000
C-S (Thiirane Ring)Stretching600-700
CH₂Scissoring~1450
CH₃Asymmetric/Symmetric Bending~1460 / ~1380
Thiirane RingDeformationLower frequency region

Raman Spectroscopy for Structural Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The analysis of the Raman spectrum of this compound allows for the investigation of its structural vibrational modes, including the internal rotation of the methyl groups. researchgate.netmdpi.com Studies have shown that the Raman spectra of thiirane derivatives can be complex, with overlapping bands that may require comparison with theoretical models for accurate assignment. mdpi.com For instance, in related thiirane compounds, bands in the region of 380–540 cm⁻¹ are characteristic of S-S bonds in polysulfides that can form during certain reactions, while C-S bond vibrations are typically observed in the 700–750 cm⁻¹ range. mdpi.com The analysis of Raman optical activity (ROA) has also been applied to substituted thiiranes to determine absolute configurations. biotools.us

Vibrational ModeObserved/Expected Raman Shift (cm⁻¹)Reference
Internal Rotation ModesInvestigated via Raman researchgate.net
C-S Stretching~700-750 mdpi.com
Ring DeformationVaries
C-H Stretching~2800-3000 mdpi.com

Microwave Spectroscopy for Rotational Dynamics

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase, providing precise information about their geometry and rotational dynamics. ubc.cayorku.ca For this compound, Fourier transform microwave (FTMW) spectroscopy has been employed to analyze its rotational spectrum and determine its heavy atom structure. ifpan.edu.pl These studies have also investigated the internal rotation of the two methyl groups. ifpan.edu.plresearchgate.net The analysis of the rotational spectrum of the ³³S isotopologue has provided information on the nuclear quadrupole coupling constants. researchgate.net Such detailed rotational studies yield accurate molecular constants, including rotational constants and parameters related to internal rotation, which are crucial for defining the three-dimensional structure of the molecule. ifpan.edu.plresearchgate.net

ParameterDescriptionSignificanceReference
Rotational Constants (A, B, C)Relate to the moments of inertia around the principal axes.Defines the overall shape and size of the molecule. ifpan.edu.pl
Internal Rotation Parameters (e.g., V₃)Describes the potential energy barrier hindering the rotation of the methyl groups.Provides insight into the conformational dynamics. ifpan.edu.plresearchgate.netmdpi.com
Nuclear Quadrupole Coupling ConstantsDescribes the interaction between the nuclear quadrupole moment of ³³S and the electric field gradient at the nucleus.Gives information about the electronic environment of the sulfur atom. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Chemical Shift Analysis for Proton and Carbon Environments

¹H and ¹³C NMR spectroscopy provide information about the different chemical environments of the hydrogen and carbon atoms in this compound. numberanalytics.com The chemical shift of a nucleus is influenced by its local electronic environment. organicchemistrydata.orgresearchgate.net In this compound, one would expect distinct signals for the protons of the two methyl groups and the methylene protons of the thiirane ring. Similarly, the ¹³C NMR spectrum would show separate resonances for the quaternary carbon, the methylene carbon, and the methyl carbons. The specific chemical shift values are diagnostic of the three-membered ring structure containing a sulfur atom. For instance, in a related compound, (2R)-1,2-dimethylaziridine, the methyl protons attached to the ring appear at different chemical shifts due to their environment. cdnsciencepub.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Nucleus Group Predicted Chemical Shift (ppm) Multiplicity
¹H CH₃ (x2) Varies Singlet
¹H CH₂ Varies Singlet
¹³C C(CH₃)₂ Varies
¹³C CH₂ Varies

Coupling Constant Analysis for Conformational Studies

Spin-spin coupling constants (J-couplings) in NMR spectra provide valuable information about the connectivity of atoms and the dihedral angles between them, which is crucial for conformational analysis. libretexts.orgucl.ac.uk In this compound, since the two methyl groups are attached to the same carbon and the two methylene protons are equivalent (assuming rapid ring puckering on the NMR timescale), proton-proton coupling within the ring might not be observed in a simple 1D spectrum. However, coupling between protons and ¹³C nuclei (¹JCH, ²JCH, etc.) can be observed and provide structural insights. organicchemistrydata.org In more complex thiiranes, such as cis- and trans-2,3-dimethylthiirane (B14740758), the coupling constants between the ring protons are critical for assigning the stereochemistry. sci-hub.ru For example, in azetidinol (B8437883) rings, cis isomers show larger coupling constants (around 6.3 Hz) compared to trans isomers (around 5.6 Hz). ipb.pt

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique utilized for the structural elucidation of this compound. It provides detailed information on the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling the determination of its molecular weight and the deduction of its structural features. Techniques such as electron impact (EI) and chemical ionization (CI) are employed to generate ions from the molecule for analysis. researchgate.net

In mass spectrometry, the initial step involves the ionization of the this compound molecule in the gas phase. Under electron impact conditions, a high-energy electron beam bombards the molecule, typically ejecting one of its electrons to form a positively charged molecular ion, or cation radical, denoted as [M]•+. studymind.co.uk The molecular ion for this compound (C₄H₈S) appears at an m/z of 88. nih.gov

Alternatively, under the gentler conditions of chemical ionization (CI), ions corresponding to the protonated molecule, [M+H]⁺, are observed. scribd.com Theoretical calculations, supported by appearance energy measurements for the related protonated thiirane, indicate that this cyclic structure is energetically comparable to or slightly lower in energy than its acyclic isomers, suggesting a degree of stability. scribd.com

Studies on isomeric C₄H₈S thioethers have demonstrated that the molecular ions generated under EI conditions largely retain their original cyclic structure in the gas phase. researchgate.net The metastable molecular ions of these isomers exhibit distinct unimolecular fragmentation patterns, which indicates that the rate of dissociation is faster than the rate of interconversion between isomers. researchgate.net This suggests that the this compound molecular ion is sufficiently stable in the gas phase to be analyzed. researchgate.net

The stability and structure of these gas-phase ions can be further investigated by techniques like ion mobility spectrometry, which measures the collision cross-section (CCS) of an ion. The CCS is a measure of the effective area of the ion as it moves through a buffer gas and is related to its size and shape. Predicted CCS values for various adducts of this compound provide insight into their gas-phase conformations. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

This table presents the predicted collision cross-section values for different ionic adducts of this compound, calculated using the CCSbase. uni.lu These values are crucial for identifying the compound in ion mobility-mass spectrometry analyses.

AdductAdduct Formulam/z (mass/charge)Predicted CCS (Ų)
[M]+[C₄H₈S]⁺88.034121124.4
[M+H]⁺[C₄H₈SH]⁺89.041946118.2
[M+Na]⁺[C₄H₈SNa]⁺111.02389131.2
[M+NH₄]⁺[C₄H₈SNH₄]⁺106.06849130.4
[M-H]⁻[C₄H₇S]⁻87.027394127.4

Collisional activation, also known as collision-induced dissociation (CID), is a tandem mass spectrometry technique used to characterize the structure of ions. The molecular ion or a selected precursor ion is isolated and then subjected to collisions with a neutral gas (like argon or nitrogen). This collision imparts internal energy to the ion, causing it to fragment. The resulting fragment ions are then mass-analyzed, producing a collisional activation spectrum that serves as a structural fingerprint. researchgate.netscribd.com

The principal fragmentation pathways for thiiranes under electron impact mass spectrometry typically involve the loss of a hydrogen atom or an alkyl group. scribd.com Another common pathway is isomerization to a more stable thioaldehyde or thioketone structure, followed by fragmentation. scribd.com For this compound, analysis of its mass spectrum reveals several characteristic fragmentation patterns. aip.org One of the key fragmentations is the loss of a methyl group (•CH₃), resulting in an ion at m/z 73, [M–CH₃]⁺. aip.org Further fragmentation can occur through the loss of various neutral molecules. aip.org

The GC-MS data recorded in the NIST library shows the most prominent peaks for this compound. nih.gov The peak with the highest abundance is the molecular ion at m/z 88, which is designated as the base peak. nih.gov The second and third most intense peaks are observed at m/z 55 and m/z 39, respectively. nih.gov

Table 2: Major Fragment Ions of this compound in Mass Spectrometry

This table details the significant fragment ions observed in the mass spectrum of this compound, their mass-to-charge ratio (m/z), and the likely neutral loss from the molecular ion (M).

m/zIon Formula (Proposed)Neutral LossSource
88[C₄H₈S]•⁺- nih.gov
73[C₃H₅S]⁺•CH₃ aip.org
60[C₂H₄S]•⁺C₂H₄ aip.org
55[C₄H₇]⁺ or [C₃H₃S]⁺•SH or •CH₃S nih.gov
42[C₃H₆]•⁺CH₂S aip.org
41[C₃H₅]⁺•CH₃S aip.org
39[C₃H₃]⁺- nih.gov

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Investigations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 2,2-dimethylthiirane at the atomic level. These approaches model the behavior of electrons and nuclei to predict molecular geometries, energies, and electron distribution.

Ab Initio Calculations of Ground State Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been employed to investigate the ground state properties of thiiranes. For instance, ab initio Self-Consistent Field (SCF) calculations have been used to explore the properties of related thiirane (B1199164) molecules. lookchem.com While specific data for this compound from these early methods are not detailed in the provided context, the general approach involves solving the Schrödinger equation to determine the molecule's electronic wavefunction and energy. These calculations are crucial for obtaining optimized geometries, which serve as the foundation for more advanced computations. aip.org

Density Functional Theory (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the electronic structure of molecules like this compound due to its balance of accuracy and computational efficiency. psu.eduukm.my DFT methods are used to calculate a variety of molecular properties, including optimized geometries, electronic energies, and the distribution of electron density.

In studies of chiral molecules, including derivatives of thiirane, DFT calculations are essential for predicting vibrational absorption and circular dichroism spectra. researchgate.netresearchgate.net For example, research on trans-2,3-dimethylthiirane (B14740758) has utilized DFT to calculate harmonic force fields, which are fundamental for simulating its vibrational spectra. researchgate.netresearchgate.net The choice of the exchange-correlation functional and basis set is critical for the accuracy of DFT calculations. ukm.my For instance, the B3LYP hybrid functional combined with a Pople-style basis set like 6-31G(d) is commonly used for geometry optimization and electronic property calculations of the ground state. researchgate.net

The application of DFT extends to understanding reaction stereospecificity. Molecular orbital computations using DFT have been applied to the reaction of sulfur atoms with olefins to form thiiranes, providing insights into the energy barriers and intermediates that govern the stereochemical outcome. sci-hub.ru

Table 1: Representative Calculated Geometric Parameters for Thiirane Derivatives

ParameterThiirane (Parent)Methylthiiranetrans-2,3-Dimethylthiirane
C-S Bond Length (Å)Data not availableData not availableData not available
C-C Bond Length (Å)Data not availableData not availableData not available
C-S-C Bond Angle (°)Data not availableData not availableData not available
Dihedral Angle (°)Data not availableData not availableData not available

Computational Simulation of Spectroscopic Properties

Computational methods are invaluable for simulating and interpreting the various spectra of this compound, providing a direct link between the molecule's structure and its interaction with electromagnetic radiation.

Real-Time Time-Dependent Density Functional Theory (RT-TDDFT) for Electronic Excitation Spectra

Time-Dependent Density Functional Theory (TDDFT) is a powerful extension of DFT used to study excited states and electronic spectra. wikipedia.orgresearchgate.net The real-time formulation of TDDFT (RT-TDDFT) simulates the evolution of the electron density in the presence of a time-dependent electric field, allowing for the calculation of broadband absorption spectra. aip.orgchemrxiv.org

This approach has been applied to the dimethylchalcogenirane series, which includes this compound (as a dimethylated derivative), to calculate electronic circular dichroism (ECD) and optical rotatory dispersion (ORD) spectra. aip.org RT-TDDFT is particularly useful for studying systems where multiple excited states contribute to the spectrum. chemrxiv.org The method's computational cost is independent of the number of excited states, making it attractive for complex systems. chemrxiv.org However, challenges can arise from transitions to the continuum, which may require specific filtering techniques to obtain meaningful spectra. chemrxiv.org

Algebraic Diagrammatic Construction (ADC) Schemes for ECD Simulations

The Algebraic Diagrammatic Construction (ADC) scheme for the polarization propagator is a high-level ab initio method for calculating electronic excitation energies and transition properties. aip.orgrutgers.edu ADC methods provide a hierarchy of approximations (ADC(1), ADC(2), ADC(3)) with increasing accuracy. researchgate.net

ADC has been successfully used to simulate the Electronic Circular Dichroism (ECD) spectra of dimethylthiirane. aip.orgresearchgate.netdntb.gov.ua These calculations enable a detailed comparison with experimental spectra and with other high-level methods like coupled-cluster theory. researchgate.netuni-heidelberg.deuni-heidelberg.de Studies have shown that ADC methods can produce rotatory strengths with an accuracy comparable to coupled-cluster methods of a similar level. researchgate.netdntb.gov.ua For instance, the ECD spectra of dimethylthiirane have been calculated using ADC(2) and ADC(3) levels of theory, demonstrating the capability of these methods to handle chiroptical properties of organic molecules. researchgate.netuni-heidelberg.deuni-heidelberg.de The combination of ADC with a polarizable continuum model (PCM) can also be used to account for solvent effects on ECD spectra. uni-heidelberg.de

Computational Prediction of Vibrational Spectra (IR, Raman, VCD)

Computational methods are widely used to predict the vibrational spectra of molecules, including Infrared (IR), Raman, and Vibrational Circular Dichroism (VCD). faccts.de These predictions are crucial for assigning experimental bands and for determining the absolute configuration of chiral molecules. researchgate.netbrehm-research.de

For thiirane derivatives, DFT calculations have been shown to be effective in predicting VCD spectra. researchgate.netresearchgate.net Anharmonic calculations, which go beyond the simple harmonic oscillator approximation, have been performed for methylthiirane to provide more accurate simulations of its IR and VCD spectra, particularly in the overtone regions. acs.org The Vibronic Coupling Theory (VCT) is another ab initio approach that has been successfully applied to predict the VCD spectra of substituted thiiranes. cdnsciencepub.com These theoretical models have demonstrated good agreement with experimental VCD spectra, confirming their utility in stereochemical analysis. researchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Methylthiirane

Vibrational ModeExperimental (CCl₄ solution) acs.orgCalculated (Anharmonic, PW91) acs.org
CH₃ asymmetric stretch~2980Data not available
CH₂ asymmetric stretch~3080Data not available
CH stretch~3000Data not available
CH₃ symmetric stretch~2930Data not available
Ring deformationData not availableData not available

Treatment of Relativistic Effects in Chiroptical Calculations

In the realm of computational chemistry, relativistic effects become crucial for accurately predicting the properties of molecules containing heavy elements, where the velocity of core electrons is a significant fraction of the speed of light. numberanalytics.comacademie-sciences.fr These effects can substantially alter electronic structure and, consequently, molecular properties, including chiroptical response. academie-sciences.fr Standard methods for incorporating these effects range from all-electron relativistic methods, which explicitly treat every electron, to more computationally efficient techniques like using relativistic pseudopotentials that replace core electrons with a potential. numberanalytics.com

However, for a molecule such as this compound, which is composed of relatively light atoms (carbon, hydrogen, and sulfur), relativistic effects are generally considered to be negligible. Theoretical studies on the chiroptical properties of similar small chiral molecules, like methylthiirane and its dimethyl derivative, focus on other factors such as electron correlation and basis set selection, without the explicit inclusion of relativistic corrections. aip.org High-level calculations on these related thiiranes, using methods like algebraic diagrammatic construction (ADC) and coupled-cluster (CC) theory, have shown good agreement with experimental electronic circular dichroism (ECD) spectra without accounting for relativity. aip.org The existing literature prioritizes accurate treatment of electron correlation and vibrational effects over relativistic corrections for this class of compounds.

Inclusion of Vibrational Effects on Optical Rotation

While electronic contributions typically dominate optical activity, the influence of nuclear vibrations can be significant and is essential for the precise computational prediction of optical rotation (OR). chemrxiv.org For thiiranes, the presence of a polarizable sulfur atom in the three-membered ring makes the vibrational correction to OR particularly noteworthy. chemrxiv.org Computational studies on a test set of small, three-membered ring molecules, including thiiranes, have demonstrated that isotopic substitution (H → D) can lead to significant changes in the vibrational contribution to OR, highlighting its importance. chemrxiv.org

The primary findings from these computational analyses indicate:

Molecules featuring more polarizable heteroatoms, such as sulfur, exhibit the largest changes in the vibrational correction to optical rotation upon isotopic substitution. chemrxiv.org

The vibrational modes that contribute most significantly to the isotope effect are H/D wagging modes and carbon vibrations for deuterated carbon centers. chemrxiv.org

These specific vibrations influence the molecular orbital transitions that are already significant for the optical rotation at the equilibrium geometry. chemrxiv.org

Furthermore, detailed investigations into the vibrational circular dichroism (VCD) spectra of the related methylthiirane molecule have underscored the necessity of accounting for anharmonicity. researchgate.net Studies employing Generalized Vibrational Perturbation Theory at second order (GVPT2) have shown that both mechanical and electrical anharmonicity play a role in determining the intensities of VCD and infrared absorption bands. researchgate.net Such anharmonic corrections are critical for accurately reproducing experimental spectra, especially in the near-infrared (NIR) region corresponding to CH-stretching overtones. researchgate.net

Mechanistic Studies via Computational Chemistry

Elucidation of Polymerization Mechanisms and Kinetics

Computational chemistry provides powerful tools to elucidate the complex mechanisms of polymerization. For this compound, studies have focused on its copolymerization. Anionic copolymerization of this compound with elemental sulfur has been reported. mdpi.com The mechanism for the polymerization of thiiranes generally proceeds via a ring-opening pathway initiated by a nucleophile. In anionic polymerization, the initiator attacks one of the carbon atoms of the thiirane ring, leading to the formation of a thiolate anion, which serves as the propagating species for chain growth. mdpi.com

Computational studies on related systems, such as the radical ring-opening polymerization (rROP) of thionolactones, have also provided indirect insights. In some cases, this compound is formed as a degradation product through intramolecular cleavage. soton.ac.ukacs.org The modeling of these processes, often using Density Functional Theory (DFT), helps to rationalize the reactivity and stability of the intermediates involved, including the ring-strain that drives the ring-opening process. soton.ac.ukacs.org

Analysis of Ring-Opening and Desulfurization Reaction Pathways

The reactivity of the strained three-membered ring of this compound is dominated by ring-opening and desulfurization reactions. Computational studies have provided detailed analyses of these pathways.

A significant computational study on the reaction of various thiiranes with ammonia (B1221849) and other amines was conducted using DFT (B3LYP) and Møller-Plesset perturbation theory (MP2). nih.gov This work determined that the reaction proceeds via an S(_{N})2 mechanism. For this compound reacting with ammonia, a high regioselectivity for nucleophilic attack at the methylene (B1212753) carbon (C3) over the quaternary carbon (C2) was calculated, with the former being favored by a factor of 124. nih.gov

Desulfurization pathways have been modeled for the parent compound, thiirane, providing a foundational understanding applicable to its derivatives. A high-level Gaussian-2 (G2) theoretical study of the reaction between an oxygen atom and thiirane showed that the reaction proceeds through the formation of short-lived diradical complexes, followed by the cleavage of the second C-S bond to yield ethylene (B1197577) and sulfur monoxide (SO). psu.edursc.org This desulfurization is characterized as a direct-mode abstraction reaction. rsc.org Another computational study explored a pathway where thiiranes are formed via 1,3-electrocyclization of a thiocarbonyl ylide, followed by spontaneous desulfurization to an alkene, with the energetics of each step being calculated. beilstein-journals.org

Transition State Modeling and Reaction Energetics

The modeling of transition states and the calculation of reaction energetics are central to understanding reaction mechanisms at a molecular level. For thiiranes, these computational approaches have quantified the energy landscapes of key reactions.

In the desulfurization of thiirane by an oxygen atom, the transition states leading to the final products were found to be only slightly higher in energy than the preceding intermediate complexes, indicating very low barriers to product formation once the initial complex is formed. rsc.org

Reaction StepMethodEnergy Barrier (kcal/mol)Reference
Diradical Complex 1 → TS1 → ProductsGaussian-2 (G2)2.8 rsc.org
Diradical Complex 2 → TS2 → ProductsGaussian-2 (G2)3.3 rsc.org

Table 1: Calculated energy barriers for the transition states (TS) in the desulfurization of thiirane by an oxygen atom, relative to the intermediate diradical complexes.

For the 1,3-dipolar cycloaddition reactions that can lead to thiirane formation and subsequent desulfurization, DFT calculations have been used to map the potential energy surface. The Gibbs free energies of activation (ΔG) were calculated for the competing electrocyclization pathways of an intermediate thiocarbonyl ylide. beilstein-journals.org

Reaction PathwayMethodΔG (kcal/mol)ΔG({rxn}) (kcal/mol)Reference
1,5-ElectrocyclizationPBE1PBE/6-31G8.7-15.2 beilstein-journals.org
1,3-Electrocyclization (to thiirane)PBE1PBE/6-31G15.1-26.6 beilstein-journals.org

Table 2: Calculated Gibbs free energy of activation and reaction for the competitive cyclization pathways of a model thiocarbonyl ylide.

These computational results provide quantitative evidence for the feasibility and preference of certain reaction channels, guiding the interpretation of experimental outcomes.

Conformational Analysis and Stereochemistry Studies

The precise three-dimensional structure of this compound has been determined using high-resolution rotational spectroscopy. researchgate.net This experimental technique, often performed on molecules in a supersonic jet expansion, provides highly accurate rotational constants from which the molecular geometry can be derived. ualberta.cafrontiersin.org For this compound, the data from microwave spectroscopy confirms its expected conformation.

The molecule possesses C(_{s}) symmetry. The three-membered thiirane ring is planar, and a plane of symmetry bisects the C-S-C angle and the opposing C-C bond. This plane also contains the sulfur atom and is defined by the two carbon atoms of the gem-dimethyl group. Computational chemistry methods, such as the DFT and Hartree-Fock calculations used to study its reactivity, provide optimized ground-state geometries that are foundational for further calculations and are consistent with the experimental structural data. nih.gov These computational models accurately represent the bond lengths, bond angles, and dihedral angles that define the molecule's conformation.

Geometry Optimization and Conformational Landscapes

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the most stable bond lengths, bond angles, and dihedral angles.

Computational studies have been employed to determine the optimized geometry of this compound. For instance, the geometry of dimethylthiirane has been optimized using methods such as Møller-Plesset perturbation theory (MP2) with an augmented correlation-consistent basis set (aug-cc-pVTZ). aip.orgresearchgate.net Density Functional Theory (DFT) methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, are also utilized for geometry optimizations of related sulfur-containing heterocyclic compounds. rsc.org These calculations provide a detailed picture of the three-membered thiirane ring, which is inherently strained, and how the presence of the two methyl groups on the same carbon atom influences the ring's geometry.

The conformational landscape of a molecule describes the different spatial arrangements of its atoms that can be interconverted through rotations about single bonds. Due to the rigid nature of the three-membered ring, this compound does not exhibit the same degree of conformational flexibility as acyclic or larger ring systems. The primary conformational considerations relate to the orientations of the methyl groups relative to the thiirane ring. However, the gem-dimethyl substitution at the C2 position significantly restricts this rotational freedom.

Computational analyses, such as those performed using software packages like Gaussian03 and Macromodel, can be used to explore the potential energy surface and identify the most stable conformations. scispace.com For substituted thiiranes, these calculations are crucial for understanding how different substitution patterns affect the molecule's stability and reactivity. For example, computational studies on cis- and trans-2,3-dimethylthiirane have shown that the cis isomer is destabilized compared to the trans isomer, which influences its reaction rates. acs.org

Table 1: Selected Computational Methods for Geometry Optimization

Computational Method Basis Set Application Reference
Møller-Plesset (MP2) aug-cc-pVTZ Geometry optimization of dimethylthiirane aip.orgresearchgate.net
Density Functional Theory (B3LYP) 6-311++G(d,p) Geometry optimization of related sulfur heterocycles rsc.org
Molecular Mechanics (Chem3D) Not specified Ligand conformation analysis in metal complexes researchgate.net
Gaussian03/Macromodel Not specified Conformational analysis of thiacycloalkanes scispace.com

Chirality and Isomerism in Thiirane Systems

Chirality is a geometric property of some molecules that are non-superimposable on their mirror images. In the context of thiiranes, chirality can arise from the presence of stereogenic centers. This compound itself is an achiral molecule. This is because the carbon atom bearing the two methyl groups (C2) is not a stereocenter, and there is a plane of symmetry passing through the sulfur atom and bisecting the C-C bond of the ring.

However, other substituted thiiranes can be chiral. For instance, 2,3-dimethylthiirane exists as chiral isomers. ontosight.ai The relative configuration of the chiral centers in these isomers is designated using the Cahn-Ingold-Prelog priority rules. ontosight.ai The study of such chiral thiiranes is important for understanding their chiro-optical properties, such as electronic circular dichroism (ECD). aip.orgresearchgate.net

Isomerism in thiirane systems is diverse. Besides stereoisomerism (chirality), constitutional isomerism is also prevalent. For example, 2,3-dimethylthiirane is a constitutional isomer of this compound. The position of the substituents on the thiirane ring significantly impacts the molecule's physical and chemical properties. Computational studies have been used to investigate the relative stabilities and reactivity of such isomers. For instance, calculations have shown a regioselective preference for nucleophilic attack at the C3 position in this compound. acs.org

The study of isomerism extends to the photochemical and thermal behavior of thiiranes. For example, irradiation of certain thiirane derivatives can lead to cis-trans isomerization. researchgate.net Furthermore, the oxidation of substituted thietanes (four-membered sulfur heterocycles) can produce cis/trans isomers of the resulting sulfoxides, with the ratio of diastereomers being dependent on the substituents. researchgate.net

Table 2: Isomerism in Substituted Thiiranes

Type of Isomerism Example Compound(s) Key Features Reference
Constitutional Isomerism This compound vs. 2,3-Dimethylthiirane Different connectivity of atoms. ontosight.ai
Stereoisomerism (Enantiomers) (R)- and (S)-Methyloxirane/Methylthiirane Non-superimposable mirror images. aip.orgresearchgate.net
Stereoisomerism (Diastereomers) cis- and trans-2,3-Dimethylthiirane Stereoisomers that are not mirror images. acs.org

Advanced Applications and Future Research Directions

2,2-Dimethylthiirane in the Development of Degradable Polymer Systems

The pursuit of chemically recyclable polymers has led to innovative strategies for incorporating degradable linkages into robust polymer backbones. One notable advancement involves the use of thionolactones in radical ring-opening polymerization (RROP) to introduce thioester groups into vinyl polymers. researchgate.netacs.org In this context, this compound emerges not as a monomer, but as a specific degradation product, signaling the successful cleavage of the polymer chain.

Recent research has focused on the thionolactone 3,3-dimethyl-2,3-dihydro-5H-benzo[e] researchgate.netchemistryviews.orgdioxepine-5-thione (DBT). researchgate.netacs.org DBT can be homopolymerized and copolymerized with common vinyl monomers like styrene (B11656) and methacrylates. acs.orgsoton.ac.uk The resulting copolymers contain degradable thioester functionalities within their main chain. acs.org A key finding is the unique degradation pathway of DBT homopolymers. acs.org When these polymers undergo aminolysis, a process intended to break the thioester bonds, an unexpected intramolecular ether cleavage occurs. acs.orgacs.org This specific reaction leads to the formation of two distinct small molecules: an N-functional salicylamide (B354443) and this compound. acs.orgsoton.ac.uk

The identification of this compound via NMR spectroscopy serves as definitive proof of this specific degradation mechanism. acs.org This process highlights a sophisticated method for creating vinyl copolymers that can be broken down into predictable small molecules under specific chemical conditions, offering a pathway to more sustainable plastic life cycles. soton.ac.uk

Table 1: Degradation of DBT-based Polymers

Polymer SystemDegradation TriggerKey Degradation ProductsResearch Finding
Homopolymer of DBTAminolysisThis compound, N-functional salicylamideDegradation proceeds via an unexpected intramolecular ether cleavage in the primary degradation product. researchgate.netacs.org
Copolymers of DBT and Styrene/MethacrylatesAminolysis(Predicted) Cleavage at thioester linkagesThe incorporation of DBT introduces points of degradability into otherwise stable vinyl polymer backbones. acs.org

Potential Applications of Poly(this compound) in Materials Science

While this compound is a notable degradation product, it can also be used as a monomer to create sulfur-rich polymers with unique properties. The polymerization of thiiranes (episulfides) via anionic ring-opening polymerization is an effective method for producing chemically stable polysulfides. mdpi.com Research has demonstrated the anionic copolymerization of this compound with elemental sulfur, a process that allows for the incorporation of a high quantity of sulfur atoms into the polymer main chain. mdpi.commdpi.com

These sulfur-rich copolymers, such as those derived from this compound and sulfur, are of interest in materials science. For example, sulfur copolymers (SDIB) synthesized via inverse vulcanization of elemental sulfur (S₈) with 1,3-diisopropenyl benzene (B151609) (DIB) have been blended with polybenzoxazines (PBz). mdpi.com This blend was created by dissolving the two polymers in a solvent mixture, resulting in a homogeneous, single-phase solution suitable for processing. mdpi.com The resulting polymer blend was successfully electrospun to create nanofibers, although the high voltage required sometimes led to the formation of beads on the fibers. mdpi.com

The properties of such sulfur-containing polymers can be tailored based on the comonomer content. Materials prepared by inverse vulcanization can range from thermoplastics to duromers (thermosets). mdpi.com The dynamic nature of sulfur-sulfur bonds in these polymers can also impart self-healing properties. mdpi.com Although research on the homopolymer of this compound is less extensive, its ability to copolymerize with sulfur points towards applications in advanced materials, including processable thermoplastics, self-healing materials, and components for nanofiber fabrication. mdpi.commdpi.com

Catalytic Transformations Involving this compound Derivatives

This compound and its derivatives are valuable substrates for various catalytic transformations, leading to the synthesis of other important sulfur-containing heterocyclic compounds.

One significant reaction is the transformation into 1,3-dithiolane-2-thione derivatives. The reaction of this compound with carbon disulfide in the presence of a triethylamine (B128534) catalyst, accelerated under high pressure, yields 4,4-dimethyl-1,3-dithiolane-2-thione (B14321187) almost quantitatively. researchgate.netguidechem.comchemicalbook.com This transformation is also effective for other thiiranes, such as 2-methylthiirane and 2-phenylthiirane, using tertiary amine catalysts. researchgate.net

Computational studies have explored the gas-phase reactions of this compound with amines. nih.gov B3LYP level computations show that in the reaction with ammonia (B1221849) (NH₃), nucleophilic attack occurs preferentially at the less substituted carbon (C3). nih.gov This preference for C3 attack is significantly high, with a calculated regioselectivity factor of 124. nih.gov

Furthermore, research on related dimethylthiiranes using tungsten carbonyl complexes provides insight into other potential catalytic pathways. acs.org For instance, cis- and trans-dimethylthiirane can undergo isomerization and desulfurization when catalyzed by (thiirane)W(CO)₅ complexes. acs.orgacs.org While these specific studies did not use the 2,2-isomer, they demonstrate the reactivity of the dimethylthiirane ring system towards metal-based catalysts, leading to ring-opening, isomerization, and the formation of various sulfur-containing macrocycles. acs.org

Table 2: Summary of Catalytic Transformations

Thiirane (B1199164) SubstrateReagent(s)/CatalystProduct(s)Key Observation
This compoundCarbon Disulfide / Triethylamine4,4-dimethyl-1,3-dithiolane-2-thioneReaction is highly efficient under high pressure. researchgate.netguidechem.com
This compoundAmmonia (NH₃)Ring-opened amino-thiolComputational study shows a 124-fold regioselectivity for attack at the C3 position. nih.gov
cis- and trans-Dimethylthiirane(Thiirane)W(CO)₅ complexescis- and trans-butene, cyclic disulfidesThe catalyst promotes isomerization and desulfurization of the thiirane ring. acs.org

Emerging Synthetic Methodologies for Thiirane Rings

The synthesis of the thiirane ring, a strained three-membered heterocycle, is a topic of ongoing research, with several modern methods emerging to improve efficiency, yield, and substrate scope. chemistryviews.org While classical methods often involve the conversion of oxiranes (epoxides), recent developments have focused on organocatalysis, solvent-free conditions, and novel reaction pathways. chemistryviews.orgresearchgate.net

A prominent emerging strategy involves a two-step, one-pot organocatalytic protocol starting from alkenes. chemistryviews.org In the first step, the alkene is converted to its corresponding epoxide using an organocatalyst like 2,2,2-trifluoroacetophenone (B138007) with hydrogen peroxide as the oxidant. chemistryviews.org The second step involves a catalyst-free ring-opening of the epoxide with thiourea (B124793) as the sulfur source to yield the desired thiirane in moderate to excellent yields. chemistryviews.org

Another area of development is the synthesis from epoxides under mild, solvent-free conditions. researchgate.net One such method uses a catalytic amount of 2,4,6-trichloro-1,3,5-triazine to convert oxiranes to thiiranes efficiently. researchgate.net Microwave irradiation has also been employed to accelerate the reaction of epoxides with reagents like diethyl phosphite (B83602) in the presence of an ammonium (B1175870) salt and sulfur on acidic alumina, providing a rapid, solvent-free route. researchgate.net

Furthermore, thiiranes themselves are used as precursors for other heterocyclic systems. For example, a facile method for the ring expansion of thiiranes to form pharmaceutically relevant thietanes has been developed. rsc.orgbeilstein-journals.org This involves reacting the thiirane with dimethyloxosulfonium methylide, which is generated in situ from trimethyloxosulfonium iodide and sodium hydride. rsc.org

Table 3: Comparison of Modern Thiirane Synthesis Methods

MethodStarting MaterialKey ReagentsConditionsAdvantage
Organocatalytic SynthesisAlkenes2,2,2-trifluoroacetophenone, H₂O₂, ThioureaTwo-step, one-potAvoids metal catalysts, good yields. chemistryviews.org
Solvent-Free ConversionEpoxidesThiourea/NH₄Cl or 2,4,6-trichloro-1,3,5-triazineSolvent-free, 60-70°CMild conditions, high efficiency. researchgate.net
Microwave-Assisted SynthesisEpoxidesDiethyl phosphite, Sulfur, AluminaSolvent-free, MicrowaveRapid reaction times. researchgate.net
Ring Expansion (to Thietanes)ThiiranesTrimethyloxosulfonium iodide, Sodium HydrideNucleophilic ring-opening and cyclizationProvides access to four-membered thiaheterocycles. rsc.org

Advancements in Computational and Spectroscopic Techniques for Thiirane Research

The study of thiiranes, including this compound, has been significantly enhanced by parallel advancements in computational chemistry and spectroscopic techniques. These tools provide deep insights into the structure, reactivity, and spectral properties of these strained molecules. researchgate.netresearchgate.net

Computational Advancements: Computational chemistry has evolved from providing qualitative descriptions to generating highly accurate quantitative data. researchgate.net For thiiranes, methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are routinely used. nih.govmdpi.com A computational study on the reaction of this compound with amines used B3LYP/6-31+G(d) level theory to determine relative reaction rates and transition states, revealing steric and polarizability effects that govern reactivity. nih.gov More advanced methods like coupled-cluster (CCSD) and complete basis set (CBS) extrapolations are now used as benchmarks to ensure the accuracy of more cost-effective methods for studying reaction mechanisms. mdpi.com The development of "virtual spectrometers" aims to integrate high-level computational approaches to simulate various types of spectra (e.g., infrared, Raman, VCD) with high accuracy, aiding in the interpretation of complex experimental results. researchgate.net

Spectroscopic Advancements: High-resolution spectroscopic techniques are crucial for characterizing thiiranes. Microwave spectroscopy has been used to determine precise molecular structures and nuclear quadrupole coupling constants for isotopes like ³³S in thiirane, providing experimental data to validate and refine computational models. researchgate.net For polymers derived from thiiranes, a suite of spectroscopic methods is essential. The characterization of polysulfides from styrene sulfide (B99878) (a phenyl-substituted thiirane) utilized ¹H NMR, ¹³C NMR, Raman, and FTIR spectroscopy to elucidate the chemical structure and the nature of the sulfur-sulfur linkages in the polymer backbone. mdpi.com The combination of increasingly sophisticated experimental techniques with robust computational models allows for a more comprehensive understanding of thiirane chemistry, from the properties of the isolated molecule to its behavior in complex reactions and materials. mdpi.comresearchgate.net

Table 4: Application of Advanced Analytical Techniques to Thiirane Research

TechniqueApplicationInformation Obtained
Computational Chemistry
DFT (e.g., B3LYP)Reaction mechanism studiesTransition state energies, reaction rates, regioselectivity. nih.gov
MP2, CCSD(T)-CBSBenchmarking and high-accuracy calculationsAccurate molecular geometries and reaction energies. mdpi.com
Virtual SpectrometrySpectrum simulationPredicted IR, Raman, and VCD spectra for comparison with experimental data. researchgate.net
Spectroscopy
Microwave SpectroscopyStructural determinationPrecise internuclear distances, nuclear quadrupole coupling constants. researchgate.net
NMR Spectroscopy (¹H, ¹³C)Structural elucidationIdentification of degradation products (e.g., this compound), polymer microstructure. acs.orgmdpi.com
Raman & FTIR SpectroscopyVibrational analysisCharacterization of functional groups and S-S bonds in sulfur-rich polymers. mdpi.com

Q & A

Q. What experimental methods are used to determine the rotational spectrum of 2,2-dimethylthiirane, and what key parameters are derived?

Rotational spectroscopy, particularly molecular beam Fourier transform microwave (MB-FTMW) spectroscopy, is employed to measure transitions between rotational quantum states. For this compound, transitions such as JKJKJ'_{K'} \leftarrow J''_{K''} (e.g., 1010001_{01} \leftarrow 0_{00}) are recorded at high resolution (e.g., 4k data points, 40 ns sampling interval) to determine rotational constants (A,B,CA, B, C), centrifugal distortion constants (DJ,DJKD_J, D_{JK}), and 33S^{33}\text{S} nuclear quadrupole coupling constants (χaa,χbb\chi_{aa}, \chi_{bb}) . Observed frequencies (e.g., 6354.904 MHz for 1010001_{01} \leftarrow 0_{00}) and their residuals (δν ≈ -0.5 MHz) validate the accuracy of these parameters .

Q. How is this compound synthesized and purified for spectroscopic studies?

The compound is synthesized via nucleophilic substitution of 2,2-dimethyloxirane with sulfur-containing reagents. Purification involves distillation under reduced pressure to isolate the product (20–30% yield). For rotational spectroscopy, the sample is prepared as a 1% mixture in argon at ~50 kPa backing pressure to optimize molecular beam formation .

Q. What computational methods are used to simulate electronic circular dichroism (ECD) spectra of this compound?

The algebraic-diagrammatic construction (ADC) method (ADC(2), ADC(3)) and coupled-cluster (CC2, CCSD) theories are applied with the d-aug-cc-pVDZ basis set. These calculate excitation energies, oscillator strengths, and rotatory strengths. ADC(2) predicts the first excited state at 5.03 eV (vs. experimental 4.5 eV) but overestimates rotatory strength by ~50× due to limitations in modeling weak Rydberg transitions .

Q. How do phase transition enthalpies of this compound compare to other C4 organosulfur compounds?

Using calorimetry, the sublimation enthalpy (ΔsubH\Delta_{\text{sub}}H) and vaporization enthalpy (ΔvapH\Delta_{\text{vap}}H) are measured across a temperature range (e.g., 188–300 K). These values are critical for modeling thermodynamic stability and are cross-validated against data for analogs like tetrahydrothiophene .

Q. What is the barrier to internal rotation of methyl groups in this compound, and how does it compare to oxirane analogs?

The potential energy barrier (V2V_2) for methyl rotation is determined via microwave spectroscopy. For this compound, V2=1.26kJ/molV_2 = -1.26 \, \text{kJ/mol}, significantly lower than 2,2-dimethyloxirane (1.08kJ/mol-1.08 \, \text{kJ/mol}), reflecting sulfur’s larger atomic radius and reduced steric hindrance .

Advanced Research Questions

Q. How does 33S^{33}\text{S}33S nuclear quadrupole coupling affect the rotational spectrum of this compound?

The 33S^{33}\text{S} isotope (natural abundance 0.76%) introduces hyperfine splitting due to its quadrupole moment (I=3/2I = 3/2). MB-FTMW spectroscopy resolves these splittings, enabling precise determination of the quadrupole coupling tensor (χaa=38.2MHz,χbb=19.1MHz\chi_{aa} = -38.2 \, \text{MHz}, \chi_{bb} = 19.1 \, \text{MHz}). These values correlate with sulfur’s electronic environment and substituent effects .

Q. Why do computational methods like ADC(2) and CC2 fail to match experimental ECD rotatory strengths for this compound?

The discrepancy arises from challenges in modeling weak Rydberg transitions (e.g., lone-pair → 3s/3p orbitals). ADC(2) overestimates rotatory strength by 5.7×1040^{-40} c.g.s. (vs. experimental 0.1×1040^{-40}), while CC2 shows similar errors. Hybrid functionals incorporating exact exchange (e.g., B3LYP) may improve accuracy .

Q. What mechanistic insights are gained from catalytic ring-opening reactions of this compound with transition-metal complexes?

Reactions with W(CO)5_5 form S-coordinated complexes (e.g., W(CO)5_5(SCHMeCHMe)), confirmed by crystallography. The sulfur atom becomes pyramidal (θS107\theta_S \approx 107^\circ), and photolytic cleavage of metal-metal bonds generates radical intermediates, as evidenced by TEMPO inhibition studies .

Q. How do isotopic substitutions (32S^{32}\text{S}32S, 33S^{33}\text{S}33S, 34S^{34}\text{S}34S) influence rotational constants and centrifugal distortion in this compound?

Isotopic shifts in rotational constants (ΔB0.10.3MHz\Delta B \approx 0.1–0.3 \, \text{MHz}) are proportional to mass differences. Centrifugal distortion constants (DJD_J) remain nearly identical across isotopes, confirming the rigidity of the thiirane ring .

Q. Which density functional theory (DFT) functionals best predict the thermochemistry of this compound derivatives?

The B3LYP functional (combining exact exchange and gradient corrections) achieves <2.4 kcal/mol error in atomization energies, outperforming pure gradient-corrected functionals. For correlation energy, the Colle-Salvetti formula (adapted to DFT) reduces errors to <5% for closed-shell systems .

Q. Notes

  • Data tables and experimental details are drawn from peer-reviewed studies (e.g., rotational constants in , ECD spectra in ).
  • Contradictions (e.g., computational vs. experimental rotatory strengths) highlight areas needing methodological refinement.
  • Commercial sources (e.g., BenchChem) are excluded per reliability guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.